molecular formula C27H22N4O4 B11576537 (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11576537
M. Wt: 466.5 g/mol
InChI Key: DWJRYELPQXMUIB-KNTRCKAVSA-N
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Description

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, an ethoxyphenyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyano group: This step may involve the use of reagents such as cyanogen bromide or other cyanating agents.

    Attachment of the ethoxyphenyl group: This can be done through a substitution reaction using ethoxyphenyl derivatives.

    Final coupling step: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of a base or a catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: The compound may undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of new products.

Scientific Research Applications

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.

    Industry: It may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C27H22N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C27H22N4O4/c1-3-34-21-13-11-20(12-14-21)29-25(32)19(17-28)16-22-26(35-23-9-5-4-8-18(23)2)30-24-10-6-7-15-31(24)27(22)33/h4-16H,3H2,1-2H3,(H,29,32)/b19-16+

InChI Key

DWJRYELPQXMUIB-KNTRCKAVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4C)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4C)C#N

Origin of Product

United States

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